Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate
Overview
Description
Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
It is known that pyrazole derivatives can interact with their targets and induce changes that lead to their biological effects .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It has been noted that the presence of a pyridine core in the molecule increases bioavailability , which could potentially apply to this compound as well.
Result of Action
Pyrazole derivatives are known to exhibit a broad range of pharmacological properties , suggesting that this compound may also have diverse biological effects.
Action Environment
It’s worth noting that the inhibitory potential of 2-pyrazolines varied when the substituents in particular n-substituents of 2-pyrazolines were altered .
Biochemical Analysis
Biochemical Properties
Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can influence neurotransmission and has potential implications for treating neurodegenerative diseases. Additionally, the compound exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and apoptosis . It also affects the expression of genes related to oxidative stress response and cellular defense mechanisms . These effects suggest that the compound could be useful in developing therapies for inflammatory and oxidative stress-related conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of certain drugs used to treat Alzheimer’s disease. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm and nucleus . The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of chalcones with aminoguanidine hydrochloride under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound often employs high-yielding, scalable methods such as the use of palladium-catalyzed reactions. These methods ensure the efficient production of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert it into pyrazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include pyrazolones, pyrazolidines, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole-3-carboxylate: Similar in structure but lacks the propyl group.
3,5-Disubstituted pyrazoles: These compounds have different substituents at the 3 and 5 positions, leading to varied biological activities.
Pyrazolones: Oxidized derivatives of pyrazoles with distinct chemical properties.
Uniqueness
Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
propyl 4,5-dihydro-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-5-11-7(10)6-3-4-8-9-6/h8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQUJLFJDKOKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=NNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665166 | |
Record name | Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105169-46-8 | |
Record name | Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30665166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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